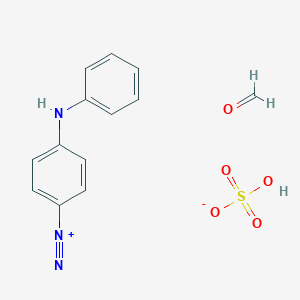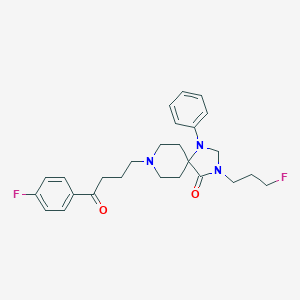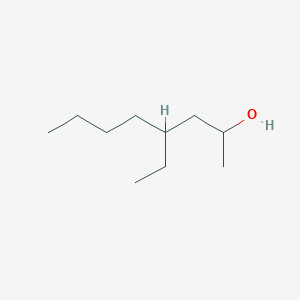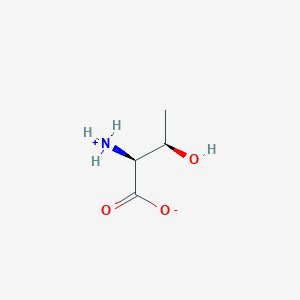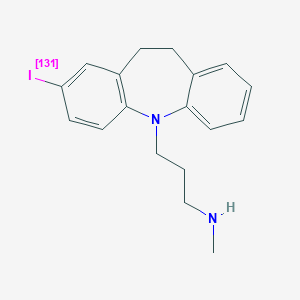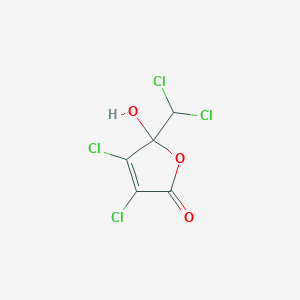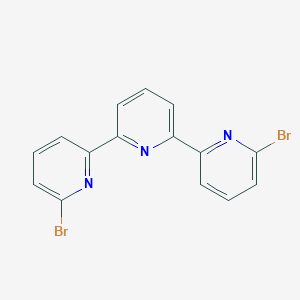
Isopropyloxazolopyridocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyloxazolopyridocarbazole (IPOP) is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. IPOP belongs to the class of heterocyclic compounds and is synthesized through a multistep process that involves several chemical reactions.
Wirkmechanismus
The mechanism of action of Isopropyloxazolopyridocarbazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. Isopropyloxazolopyridocarbazole has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell division and proliferation. Additionally, Isopropyloxazolopyridocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Isopropyloxazolopyridocarbazole has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. Additionally, Isopropyloxazolopyridocarbazole has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isopropyloxazolopyridocarbazole in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole exhibits excellent optical and electronic properties, making it a useful compound for the fabrication of organic electronic devices. However, the synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires expertise in organic chemistry, and the compound may not be readily available for all researchers.
Zukünftige Richtungen
Several future directions for the research on Isopropyloxazolopyridocarbazole include the development of new cancer therapies based on its antitumor activity, the investigation of its potential as an anti-inflammatory agent, and the development of high-performance organic electronic devices based on its optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyloxazolopyridocarbazole and its potential applications in various fields.
Synthesemethoden
The synthesis of Isopropyloxazolopyridocarbazole involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to yield Isopropyloxazolopyridocarbazole. The synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Isopropyloxazolopyridocarbazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Isopropyloxazolopyridocarbazole has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In material science, Isopropyloxazolopyridocarbazole has been investigated for its use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Isopropyloxazolopyridocarbazole has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for the development of high-performance organic electronic devices.
Eigenschaften
CAS-Nummer |
104393-91-1 |
|---|---|
Produktname |
Isopropyloxazolopyridocarbazole |
Molekularformel |
C22H22N3O+ |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
InChI-Schlüssel |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Kanonische SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Andere CAS-Nummern |
104393-91-1 |
Synonyme |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)


